2,4-Dibromo-3,6-dimethylaniline

Chemical Stability Hazard Assessment Procurement

Sourcing a halogenated aniline with a precise substitution pattern for cross-coupling can derail synthetic routes if the wrong isomer is used. 2,4-Dibromo-3,6-dimethylaniline (CAS 26829-89-0) provides a defined 2,4-dibromo-3,6-dimethyl scaffold that enables sequential functionalization at two distinct sites. - Dual bromine handles for stepwise Suzuki, Buchwald-Hartwig, or Ullmann couplings. - ≥95% purity; available from gram to bulk quantities. - Consistent quality and global shipping ensure supply chain reliability for agrochemical, dye, and medicinal chemistry projects.

Molecular Formula C8H9Br2N
Molecular Weight 278.97 g/mol
CAS No. 26829-89-0
Cat. No. B1588069
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dibromo-3,6-dimethylaniline
CAS26829-89-0
Molecular FormulaC8H9Br2N
Molecular Weight278.97 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C(=C1N)Br)C)Br
InChIInChI=1S/C8H9Br2N/c1-4-3-6(9)5(2)7(10)8(4)11/h3H,11H2,1-2H3
InChIKeyNNARIZVVHGNNHI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Dibromo-3,6-dimethylaniline Overview


2,4-Dibromo-3,6-dimethylaniline is a halogenated aniline derivative, characterized by two bromine atoms at the 2 and 4 positions and two methyl groups at the 3 and 6 positions on the aromatic ring . With a molecular formula of C₈H₉Br₂N and a molecular weight of 278.97 g/mol, this compound serves as a specialized building block for research and industrial synthesis . It is widely available from various chemical suppliers, typically at 95-98% purity, and is intended for use in the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and dyes .

Building Block Halogenated aniline scaffold for complex molecule synthesis
Reactivity Dual bromine sites enable sequential cross-coupling diversification
Directing Pattern 3,6-Dimethyl groups influence regioselectivity in substitution steps

2,4-Dibromo-3,6-dimethylaniline Specificity


The specific substitution pattern of 2,4-dibromo-3,6-dimethylaniline—combining ortho/para-bromination with a 3,6-dimethyl substitution—creates a unique steric and electronic environment on the aniline ring. This dictates its reactivity in key transformations like cross-coupling and nucleophilic aromatic substitution. While related compounds like 2,4-dibromoaniline or 3,6-dimethylaniline might seem like potential alternatives, they lack either the methyl groups for directing reactivity or the bromine atoms for functional group interconversions . Substitution of this specific scaffold without rigorous validation could lead to altered reaction kinetics, different regioselectivity, and ultimately, a failed synthetic route or a different final product .

Attribute
Target: 2,4-Dibromo-3,6-dimethylaniline
Potential substitute
Halogen sites
Two Br at 2,4-positions
2,4-Dibromoaniline lacks methyl directing groups; 3,6-dimethylaniline lacks bromine handles
Regioselectivity control
3,6-dimethyl substitution directs coupling reactivity
Altered or unpredictable selectivity when methyl or bromine pattern is missing
Synthetic outcome
Enables precise construction of target scaffold
May shift reaction kinetics and produce different regioisomer or failed route

2,4-Dibromo-3,6-dimethylaniline Differentiation Evidence


Chemical Stability & Predicted Degradants

The potential for hazardous degradation or polymerization is a key differentiator for safe procurement and storage. Unlike some aniline derivatives, 2,4-dibromo-3,6-dimethylaniline is predicted to be non-peroxidizable based on its molecular structure [1]. A comparative assessment of hazardous degradation pathways is presented in the table below [1], .

Stability profile
Class-level inference
Structure-based prediction indicates non-peroxidizable character; no experimental degradant data available for target or comparators.
Supports storage safety assessment
Data to verify; classification based on molecular structure pattern
Chemical Stability Hazard Assessment Procurement

Crystallographic Structure Confirmation

Verification of molecular structure via X-ray diffraction provides a definitive method for confirming the identity and purity of the compound, which is critical for reproducibility in synthetic applications. The title compound has been successfully crystallized and its structure solved and refined [1], [2]. The table below summarizes the crystallographic data, demonstrating the feasibility of using this technique for rigorous quality control, a practice not always possible for all building blocks.

X-ray structure confirmation
Class-level inference
Single-crystal XRD resolved and refined (monoclinic, R1 = 0.053 for 2043 observed reflections); published data available.
Provides analytical identity verification
Crystal data may not exist for many structural analogs
Crystallography X-ray Diffraction Purity

Cross-Coupling and Substitution Reactivity

The presence of two bromine atoms on the ring makes 2,4-dibromo-3,6-dimethylaniline a versatile substrate for various transition metal-catalyzed cross-coupling reactions, including Suzuki, Heck, and Buchwald-Hartwig aminations , [1]. In comparison, 3,6-dimethylaniline, which lacks the bromine atoms, cannot participate in these reactions without a prior halogenation step, making it a less efficient building block for complex molecule assembly .

Cross-coupling readiness
Class-level inference
Target carries two bromine handles, enabling Pd-catalyzed Suzuki, Heck, and Buchwald-Hartwig couplings. Comparator 3,6-dimethylaniline cannot directly undergo such transformations.
Supports efficient diversification routes
Qualitative difference; functionalization step required for non‑halogenated analog
Nucleophilic Substitution Cross-Coupling Reactivity

2,4-Dibromo-3,6-dimethylaniline Application Scenarios


Agrochemical Intermediate Synthesis

Given its structure as a brominated aniline, this compound is highly suited for the synthesis of novel agrochemicals, including herbicides and fungicides . Its dual bromine sites allow for sequential functionalization, a key requirement for creating complex, patentable active ingredients. A procurement manager should select this specific compound when a synthetic route requires an aromatic amine with a specific substitution pattern to achieve desired biological activity, as replacing it with a less substituted analog could lead to an inactive final product .

Dye and Pigment Precursor

This compound's ability to undergo substitution reactions makes it a valuable precursor in the manufacturing of dyes and pigments . The presence of bromine atoms enables the introduction of various chromophores and auxochromes, allowing for the tuning of color and other material properties. Procuring this specific aniline derivative is advantageous when developing new dyes where the 3,6-dimethyl substitution pattern is critical for achieving a specific shade or fastness property, as generic anilines would not yield the same result .

Diverse Compound Library Building

As a versatile small molecule scaffold, 2,4-dibromo-3,6-dimethylaniline is an excellent starting point for generating diverse compound libraries in drug discovery , . It is particularly useful in medicinal chemistry projects that leverage cross-coupling methodologies to rapidly explore chemical space. A medicinal chemist would prioritize this compound for its potential to create unique lead candidates with a specific three-dimensional shape and electronic profile, a critical factor in target binding and drug efficacy .

Application
Selection Property
Validation Focus
Agrochemical intermediate synthesis
Dual bromine sites for sequential coupling
Regioselective functionalization outcome
Dye and pigment precursor
Substitution pattern for chromophore tuning
Material property and color fastness
Compound library building
Cross-coupling versatility for scaffold exploration
Target-specific lead generation criteria

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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